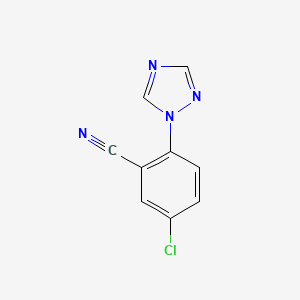

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

Description

Properties

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFCJUEHJISMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619080 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-31-0 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to form the triazole ring . The reaction conditions typically include heating the mixture to reflux for several hours to ensure complete cyclization.

Another method involves the reaction of 5-chloro-2-bromobenzonitrile with sodium azide, followed by cyclization with copper(I) iodide as a catalyst . This method also requires heating to reflux and careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to ensure consistent product quality . Purification of the final product is achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

Oxidation Reactions: Conducted in aqueous or organic solvents with hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) with lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of substituted benzonitriles with various functional groups.

Oxidation Reactions: Formation of triazole N-oxides.

Reduction Reactions: Formation of amines from the nitrile group.

Scientific Research Applications

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes . Additionally, the chloro and nitrile groups can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-(1H-1,2,3-triazol-1-yl)benzonitrile: Similar structure but with a different triazole ring, leading to different chemical properties and reactivity.

5-Chloro-2-(1H-1,2,4-triazol-3-yl)benzonitrile: Another isomer with the triazole ring attached at a different position, affecting its biological activity.

5-Chloro-2-(1H-1,2,4-triazol-4-yl)benzonitrile: Similar compound with the triazole ring attached at the fourth position, resulting in unique chemical and biological properties.

Uniqueness

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs . The presence of the chloro and nitrile groups, along with the triazole ring, makes it a versatile intermediate in various synthetic and industrial applications .

Biological Activity

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS No. 449758-31-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

- Molecular Formula : C₉H₅ClN₄

- Molecular Weight : 204.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its triazole ring structure, which facilitates interactions with various biological targets. It is believed to inhibit specific enzymes and receptors by forming hydrogen bonds and coordinating with metal ions. This mechanism is crucial for its potential applications as an antimicrobial and antifungal agent.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values obtained ranged from 3.9 to 31.5 µg/ml against these pathogens .

Cytotoxic Activity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects against human cancer cell lines. In vitro studies have demonstrated that it possesses tumor growth inhibitory properties. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | [Data Not Available] |

| Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine | A549 | Comparable to Cisplatin |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Similar Compounds

The biological activity of this compound can be compared to other triazole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Chloro-2-(1H-1,2,3-triazol-1-YL)benzonitrile | Isomer | Different reactivity and properties |

| 5-Chloro-2-(1H-1,2,4-triazol-3-YL)benzonitrile | Isomer | Unique biological activity profile |

These comparisons highlight how structural variations can influence the compound's reactivity and biological efficacy .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate , followed by cyclization with formic acid.

- Reaction of 5-chloro-2-bromobenzonitrile with sodium azide , catalyzed by copper(I) iodide.

These synthetic routes allow for the production of the compound in a laboratory setting and have implications for industrial applications as well .

Case Studies

A notable study involved the evaluation of various triazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant pro-apoptotic activity in cancer cell lines such as A549 and HCT116. The mechanism involved the induction of late apoptosis or necrosis in these cells .

Q & A

Q. What synthetic protocols are optimized for preparing 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile analogs?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile react with substituted anilines under reflux in polar aprotic solvents (e.g., 1,4-dioxane) using NaH as a base. Reaction optimization includes temperature control (0–5°C for base activation, 60°C for cyclization) and purification via recrystallization (ethanol/water mixtures) to achieve yields of 70–74% . Characterization involves NMR (500 MHz, CDCl), IR (nitrile stretch ~2245 cm), and ESI-MS for molecular ion confirmation .

Q. How is the purity and structural integrity of synthesized analogs validated?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation employs NMR (chemical shifts for triazole protons at δ 8.05–8.25 ppm and benzonitrile aromatic protons at δ 7.33–7.72 ppm). Elemental analysis (C, H, N) ensures stoichiometric accuracy within ±0.4% deviation .

Q. What in vitro assays are used to screen cytotoxic activity?

Cytotoxicity is evaluated using the MTT assay against cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D). Cells are treated with compound concentrations (5–100 μg/mL) for 48–72 hours, followed by IC calculation via nonlinear regression (GraphPad Prism). Positive controls like etoposide validate assay robustness .

Advanced Research Questions

Q. How do substituent variations on the triazole and benzonitrile moieties influence cytotoxic activity?

SAR studies reveal that electron-withdrawing groups (e.g., 3-Cl on phenyl) enhance activity. For example, 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) shows IC values of 14.5–27.1 μg/mL against breast cancer lines, outperforming methoxy or dimethylamino analogs. Steric hindrance from bulky substituents reduces binding to cytochrome P450 enzymes, a common target in anticancer therapies .

Q. What computational strategies predict binding modes to biological targets?

Molecular docking (AutoDock Vina) identifies interactions with estrogen synthase (CYP19A1). The triazole nitrogen forms hydrogen bonds with heme iron, while the benzonitrile group occupies hydrophobic pockets. Docking scores correlate with experimental IC values (R > 0.85) .

Q. How are pharmacokinetic properties (e.g., metabolic stability) assessed for lead compounds?

Microsomal stability assays (human liver microsomes, 1 mg/mL) quantify half-life (t) using LC-MS/MS. For example, analogs with morpholino substituents exhibit t > 60 minutes, suggesting CYP3A4 resistance. Plasma protein binding is measured via equilibrium dialysis (≥95% bound) .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies in IC values (e.g., compound 1c: 14.5 μg/mL in MDA-MB-231 vs. 27.1 μg/mL in MCF-7) are attributed to differential expression of drug transporters (e.g., ABCB1). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) confirms efflux pump activity, guiding the use of inhibitors like verapamil to normalize data .

Methodological Guidance

Designing analogs for improved metabolic stability:

- Introduce fluorine atoms at para positions to block oxidative metabolism.

- Replace metabolically labile morpholino groups with piperazine (logP reduction by 0.5–1.0 units).

- Validate via in vitro CYP inhibition assays (IC > 10 μM preferred) .

Optimizing reaction yields in triazole coupling:

- Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time from 12 hours to <1 hour.

- Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) to terminate reactions at >90% conversion .

Statistical analysis of dose-response data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.